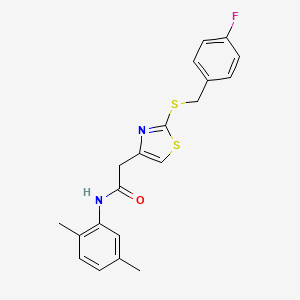

![molecular formula C19H22FN3O4S B2507180 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 1359648-47-7](/img/structure/B2507180.png)

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was approved by the United States Food and Drug Administration (FDA) in 2015.

Mécanisme D'action

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide works by irreversibly binding to the mutated form of EGFR, which is commonly found in NSCLC patients. This results in the inhibition of downstream signaling pathways, which are responsible for cell proliferation, survival, and angiogenesis. This ultimately leads to tumor shrinkage and improved patient outcomes.

Biochemical and Physiological Effects:

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of NSCLC. It has also been shown to have good oral bioavailability and a long half-life, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide in lab experiments include its high selectivity for the mutated form of EGFR, its minimal off-target effects, and its good oral bioavailability. The limitations include its irreversible binding to EGFR, which can make it difficult to reverse the effects of the drug if necessary.

Orientations Futures

1. Combination therapy: 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide has been shown to have synergistic effects when combined with other drugs, such as immune checkpoint inhibitors and chemotherapy. Future studies could investigate the optimal combination therapy for NSCLC patients.

2. Resistance mechanisms: Despite the initial efficacy of 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide, many patients eventually develop resistance to the drug. Future studies could investigate the underlying mechanisms of resistance and develop strategies to overcome it.

3. Biomarkers: Currently, there are no reliable biomarkers to predict which patients will respond to 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide. Future studies could investigate potential biomarkers to guide patient selection and treatment.

4. New indications: 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide has shown promise in the treatment of other cancers, such as head and neck cancer and glioblastoma. Future studies could investigate the efficacy of 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide in these cancers.

In conclusion, 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a promising drug for the treatment of NSCLC. Its high selectivity for the mutated form of EGFR, minimal off-target effects, and good oral bioavailability make it a promising candidate for combination therapy and new indications. Future studies could investigate the underlying mechanisms of resistance, potential biomarkers, and optimal combination therapy for NSCLC patients.

Méthodes De Synthèse

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide can be synthesized by reacting 4-fluoroaniline with 2-bromo-5-chloropyridine to obtain 2-(4-fluorophenyl)-5-chloropyridine. This intermediate is then reacted with azepane-1-sulfonyl chloride to obtain 2-[5-(azepan-1-ylsulfonyl)-2-chloropyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide. The final product, 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide, is obtained by reacting the intermediate with sodium methoxide and acetic acid.

Applications De Recherche Scientifique

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to selectively inhibit the mutated form of EGFR, which is commonly found in NSCLC patients. This results in tumor shrinkage and improved progression-free survival rates.

Propriétés

IUPAC Name |

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S/c20-15-5-7-16(8-6-15)21-18(24)14-22-13-17(9-10-19(22)25)28(26,27)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12,14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGDDNDTZZRCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)